molecular formula C12H22O B12589888 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol CAS No. 629650-24-4

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol

Katalognummer: B12589888
CAS-Nummer: 629650-24-4
Molekulargewicht: 182.30 g/mol
InChI-Schlüssel: FIHIXQVGBCOAHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol is a complex organic compound with a unique structure It is a derivative of cyclohexanol, featuring a methyl group and a 3-methylbut-2-en-1-yl group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanol derivatives. One common method is the reaction of cyclohexanol with 3-methylbut-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can enhance the yield and selectivity of the desired product. These methods are optimized for large-scale production, ensuring consistency and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alkanes or alcohols using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or secondary alcohols.

    Substitution: Formation of ethers, esters, or other substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoprenol (3-Methylbut-3-en-1-ol): A hemiterpene alcohol with similar structural features but different functional groups.

    Prenol (3-Methylbut-2-en-1-ol): Another hemiterpene alcohol with a similar backbone but different double bond position.

    2-Methyl-3-buten-1-ol: A related compound with a similar structure but different substitution pattern.

Uniqueness

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution on the cyclohexane ring, which imparts distinct chemical and biological properties. Its combination of a cyclohexanol core with a branched alkyl group makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

629650-24-4

Molekularformel

C12H22O

Molekulargewicht

182.30 g/mol

IUPAC-Name

5-methyl-2-(3-methylbut-2-enyl)cyclohexan-1-ol

InChI

InChI=1S/C12H22O/c1-9(2)4-6-11-7-5-10(3)8-12(11)13/h4,10-13H,5-8H2,1-3H3

InChI-Schlüssel

FIHIXQVGBCOAHP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(C1)O)CC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.